molecular formula C10H14FN3O4 B608550 L-Fmac CAS No. 848087-71-8

L-Fmac

Cat. No. B608550
M. Wt: 259.23
InChI Key: QZZJZXAWLQYJFK-XQXXSGGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-FMAC is a bioactive chemical.

Scientific Research Applications

Enzyme Immobilization

L-Fmac, as functionalized mesoporous activated carbon, is effective in immobilizing enzymes for enhanced catalytic efficiency. Kumar et al. (2009) demonstrated its use in immobilizing acid protease, showing significant stability and reusability, important for industrial enzyme applications (Kumar et al., 2009).

Medical Imaging

In medical imaging, particularly positron emission tomography (PET), L-Fmac derivatives like L-18F-FMAC are used for tumor metabolic phenotyping and treatment stratification. Radu et al. (2011) highlighted their ability to noninvasively measure metabolic pathways in tumors, aiding in the development of effective cancer therapies (Radu et al., 2011).

Antiviral Research

L-Fmac derivatives, such as L-FMAU, are investigated for their antiviral properties. Pai et al. (1996) discovered the potent antiviral activity of L-FMAU against hepatitis B virus, marking it as a promising candidate for anti-HBV drug development (Pai et al., 1996).

Chaotic Systems Analysis

In the field of chaotic systems, the definition of fractional calculus is applied to create fractional multi-attribute chaotic systems (FMACS). Liu et al. (2021) explored the dynamics of self-excited and hidden attractors in FMACS, contributing to the theoretical understanding of fractional chaotic systems (Liu et al., 2021).

Cardiovascular Research

Low-flow-mediated constriction (L-FMC), as a measure in cardiovascular research, provides insight into arterial function and disease. Humphreys et al. (2014) suggested L-FMC as a complementary technique to flow-mediated dilation (FMD) for better understanding cardiovascular health (Humphreys et al., 2014).

Analytical Chemistry

In analytical chemistry, L-Fmac is used in methods like flow modulation comprehensive gas chromatography for determining allergens in cosmetics, as researched by Tranchida et al. (2016), enhancing analytical capabilities in chemical analysis (Tranchida et al., 2016).

Energy Storage Systems

In energy storage, Liang et al. (2022) demonstrated the use of layered Fe2(MoO4)3 (L-FMO) assemblies with pseudocapacitive properties as anode material in sodium-ion capacitors, showcasing their potential in large-scale energy storage devices (Liang et al., 2022).

properties

CAS RN

848087-71-8

Product Name

L-Fmac

Molecular Formula

C10H14FN3O4

Molecular Weight

259.23

IUPAC Name

4-amino-1-((2S,3R,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one

InChI

InChI=1S/C10H14FN3O4/c1-4-2-14(10(17)13-8(4)12)9-6(11)7(16)5(3-15)18-9/h2,5-7,9,15-16H,3H2,1H3,(H2,12,13,17)/t5-,6+,7-,9-/m0/s1

InChI Key

QZZJZXAWLQYJFK-XQXXSGGOSA-N

SMILES

O=C1N=C(N)C(C)=CN1[C@@H]2[C@H](F)[C@H]([C@H](CO)O2)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

L-FMAC;  L FMAC;  LFMAC; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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